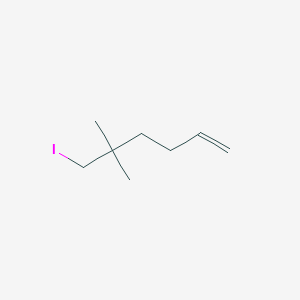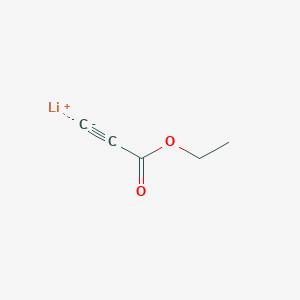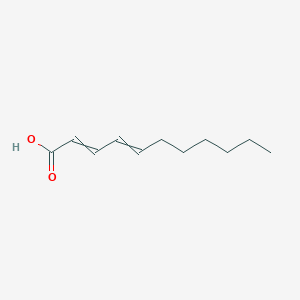
2-Chloro-1,4-diisocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,4-diisocyanatobenzene is an organic compound with the molecular formula C8H3ClN2O2. It is a derivative of benzene, characterized by the presence of two isocyanate groups and a chlorine atom attached to the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-diisocyanatobenzene typically involves the chlorination of 1,4-diaminobenzene followed by the reaction with phosgene. The process can be summarized as follows:
Chlorination: 1,4-diaminobenzene is treated with chlorine to introduce the chlorine atom at the desired position on the benzene ring.
Isocyanation: The chlorinated intermediate is then reacted with phosgene (COCl2) to form the diisocyanate groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and isocyanation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,4-diisocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate groups can react with nucleophiles to form ureas, carbamates, and other derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Amines, alcohols, and water under mild to moderate temperatures.
Polymerization: Catalysts such as dibutyltin dilaurate (DBTDL) and reaction conditions including elevated temperatures and controlled atmospheres.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Polyurethanes: Resulting from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,4-diisocyanatobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various organic compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,4-diisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups are highly electrophilic, allowing them to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic and industrial applications to form stable products like ureas and polyurethanes.
Vergleich Mit ähnlichen Verbindungen
1,4-Diisocyanatobenzene: Lacks the chlorine substituent but shares similar reactivity.
2,4-Diisocyanatotoluene: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
1,3-Diisocyanatobenzene: Differently substituted isomer with distinct reactivity patterns.
Uniqueness: 2-Chloro-1,4-diisocyanatobenzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of products formed. The chlorine substituent can participate in additional reactions, providing a broader range of synthetic possibilities compared to its non-chlorinated counterparts.
Eigenschaften
CAS-Nummer |
76806-35-4 |
|---|---|
Molekularformel |
C8H3ClN2O2 |
Molekulargewicht |
194.57 g/mol |
IUPAC-Name |
2-chloro-1,4-diisocyanatobenzene |
InChI |
InChI=1S/C8H3ClN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H |
InChI-Schlüssel |
GBGORBREQNJWLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=O)Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
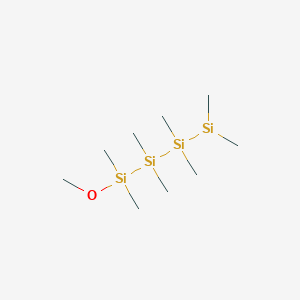
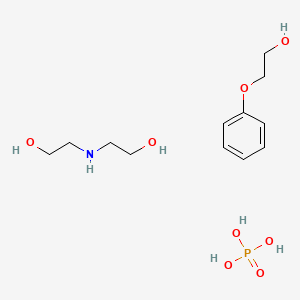
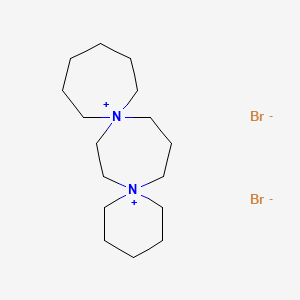
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
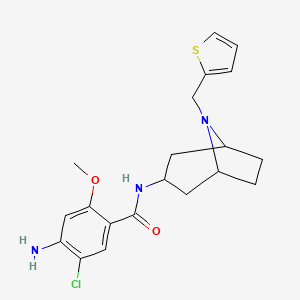

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

